molecular formula C30H28N2O4 B1191010 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B1191010
M. Wt: 480.6g/mol
InChI Key: RJDFVUBZYJUKQW-LXGLTXBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinone core, followed by the introduction of the benzoyl and dimethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are interested in its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one and 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. These compounds share some structural similarities but differ in their specific substituents, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6g/mol

IUPAC Name

(3E)-4-(2,5-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26,31,34H,9,14-15H2,1-2H3/b29-28+,31-30?

InChI Key

RJDFVUBZYJUKQW-LXGLTXBHSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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